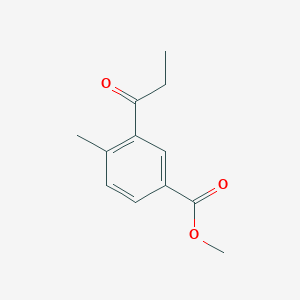
Methyl 4-methyl-3-propanoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-3-propionylbenzoate is an organic compound with the molecular formula C12H14O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl group and a propionyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methyl-3-propionylbenzoate can be synthesized through several methods. One common method involves the esterification of 4-methyl-3-propionylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Friedel-Crafts acylation of toluene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride, followed by esterification with methanol.
Industrial Production Methods
In industrial settings, the production of methyl 4-methyl-3-propionylbenzoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity methyl 4-methyl-3-propionylbenzoate.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-propionylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 4-methyl-3-propionylbenzoic acid.
Reduction: 4-methyl-3-propionylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-methyl-3-propionylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various materials.
Mechanism of Action
The mechanism of action of methyl 4-methyl-3-propionylbenzoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products. The presence of the propionyl group allows it to participate in acylation reactions, while the methyl group can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-propionylbenzoate: Similar structure but lacks the methyl group on the benzene ring.
Methyl 4-methylbenzoate: Lacks the propionyl group.
Methyl 3-propionylbenzoate: The propionyl group is positioned differently on the benzene ring.
Uniqueness
Methyl 4-methyl-3-propionylbenzoate is unique due to the specific positioning of both the methyl and propionyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 4-methyl-3-propanoylbenzoate |
InChI |
InChI=1S/C12H14O3/c1-4-11(13)10-7-9(12(14)15-3)6-5-8(10)2/h5-7H,4H2,1-3H3 |
InChI Key |
URXIBUOZVHPVTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















